3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 2-methylpiperidine, which is then reacted with a suitable benzyl halide to form the piperidine derivative.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom into the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzenethiol Group: The final step involves the introduction of the thiol group. This can be done through nucleophilic substitution reactions using thiolating agents like thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the fluorine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzene: Lacks the thiol group, which may affect its reactivity and biological activity.
4-((2-Methylpiperidin-1-yl)methyl)benzenethiol: Lacks the fluorine atom, which may influence its chemical properties and interactions with molecular targets.
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzyl alcohol: Contains a hydroxyl group instead of a thiol group, leading to different chemical and biological properties.
Uniqueness
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol is unique due to the presence of both the fluorine atom and the thiol group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c1-10-4-2-3-7-15(10)9-11-5-6-12(16)8-13(11)14/h5-6,8,10,16H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBVAGQPSSMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=C(C=C2)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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